N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide
Description
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide is a tertiary amide featuring a furan-2-ylmethyl group and a 2-hydroxyethyl substituent on the nitrogen atom of an acetamide backbone. The furan moiety (a heterocyclic aromatic ring) and the polar hydroxyethyl group suggest applications in medicinal chemistry, agrochemicals, or polymer science, where such functional groups are often employed for hydrogen bonding, solubility modulation, or bioactivity .
Properties
CAS No. |
10246-16-9 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C9H13NO3/c1-8(12)10(4-5-11)7-9-3-2-6-13-9/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
WCTLCOCKEZGSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCO)CC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of furan-2-carbaldehyde with 2-aminoethanol in the presence of acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently acetylated to yield the final product. The reaction conditions generally include mild heating and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects and Functional Group Diversity
Key Observations :
- Hydroxyethyl Group : The presence of a 2-hydroxyethyl group in the target compound distinguishes it from analogs like N-benzyl-N-(furan-2-ylmethyl)acetamide (). This group enhances hydrophilicity and hydrogen-bonding capacity, which could improve solubility in aqueous media compared to purely aromatic substituents.
- Furan vs. Thiophene : Replacing the furan ring with thiophene (as in ) alters electronic properties (thiophene is more electron-rich) and may influence biological activity or material stability .
- Chlorinated Derivatives : Chloroacetamides () exhibit higher reactivity due to the electrophilic chlorine atom, making them intermediates in cross-coupling reactions or bioactive molecule synthesis .
Physicochemical Properties
- Solubility : Furan-containing acetamides generally exhibit moderate solubility in organic solvents. For instance, N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide () has a solubility of 39.1 µg/mL in water at pH 7.4, attributed to the hydrophobic thiazole and furan groups . The hydroxyethyl group in the target compound may enhance aqueous solubility.
- The hydroxyethyl group could lower melting points due to increased molecular flexibility.
Biological Activity
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 181.19 g/mol. The compound features a furan ring, which is known for its diverse biological activities, and a hydroxyethyl group that may enhance its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with acetamides under mild conditions. Recent methods have utilized microwave-assisted synthesis to improve yield and reduce reaction time. For example, the reaction can be optimized using effective coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like dimethylformamide (DMF) .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing furan structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 32 |
| Furan-based derivative X | Antifungal | 16 |
| Furan-based derivative Y | Antiviral | 8 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in HepG2 liver cancer cells, showing an IC50 value of 25 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest at G1 phase |
| A549 | 20 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial properties of various furan derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Anticancer Evaluation : Another study focused on the anticancer potential of this compound against HepG2 cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death at an IC50 value of 25 µM .
- SARS-CoV-2 Inhibition : In recent research targeting COVID-19, derivatives similar to this compound were screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. Some derivatives displayed promising inhibitory activity with IC50 values in low micromolar ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
